molecular formula C7H7N3S B13105004 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione CAS No. 784082-29-7

3-methylimidazo[1,5-a]pyrazine-8(7H)-thione

Cat. No.: B13105004
CAS No.: 784082-29-7
M. Wt: 165.22 g/mol
InChI Key: QJPWQKKQBOHCAV-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyrazine-8(7H)-thione is a heterocyclic compound featuring a fused imidazole and pyrazine ring system with a sulfur atom at the 8-position and a methyl group at the 3-position.

Synthesis: The parent imidazo[1,5-a]pyrazine structure is synthesized via a one-pot reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with TosMIC (toluenesulfonylmethyl isocyanide) in the presence of DBU (1,8-diazabicycloundec-7-ene) under oxygen, yielding derivatives like 3a (91% yield) . The thione group (-S) is introduced through thionation, as demonstrated in analogous systems using reagents like P₂S₅ .

Properties

CAS No.

784082-29-7

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

3-methyl-7H-imidazo[1,5-a]pyrazine-8-thione

InChI

InChI=1S/C7H7N3S/c1-5-9-4-6-7(11)8-2-3-10(5)6/h2-4H,1H3,(H,8,11)

InChI Key

QJPWQKKQBOHCAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=CNC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyrazine-8-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromo-N-methylimidazo[1,2-a]-pyrazin-8-amine with thiol-containing reagents under catalytic conditions . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like dimethoxyethane-water mixture .

Industrial Production Methods

Industrial production of 3-Methylimidazo[1,5-a]pyrazine-8-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyrazine-8-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, while substitution reactions can yield a variety of alkylated, acylated, or sulfonated derivatives .

Comparison with Similar Compounds

Structural Features :

  • Ring System : Five-membered imidazole fused to a six-membered pyrazine.
  • Substituents : Methyl at C-3 and thione at C-6.
  • Crystallography : Single-crystal X-ray analysis confirms the planar structure and bond angles .

Comparison with Structural Isomers and Analogues

Isomeric Imidazo[1,2-a]pyrazine Derivatives

The isomer imidazo[1,2-a]pyrazine is a well-explored scaffold in drug development (e.g., anxiolytics and antivirals) due to its synthetic accessibility and bioactivity. Key differences include:

Property 3-Methylimidazo[1,5-a]pyrazine-8(7H)-thione Imidazo[1,2-a]pyrazine-6-thiol
Ring Fusion [1,5-a] [1,2-a]
Thione Position C-8 C-6
Synthetic Yield Up to 91% Not reported
Bioactivity Limited data (potential anticancer) Antimicrobial applications

The [1,5-a] fusion creates a more rigid, electron-deficient system compared to [1,2-a], influencing reactivity and binding affinity .

Thione-Containing Analogues

Thione derivatives exhibit varied properties based on substituent placement:

Compound Thione Position Key Substituents Yield Application Reference
Imidazo[1,5-a]pyrazine-3(2H)-thione C-3 None N/A Unreported
3-Methylimidazo[1,5-a]pyrazine-8(7H)-thione C-8 Methyl (C-3) High Anticancer (theoretical)
Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one C-8 Furo-pyrrole system Moderate Antibacterial

Physicochemical and Spectral Comparison

Spectral Data

  • NMR : For 3a (a precursor), ¹H NMR shows aromatic protons at δ 7.16–7.28 ppm and methyl groups at δ 2.43 ppm. The thione’s deshielding effect shifts carbonyl signals in ¹³C NMR (e.g., CO at δ 155.2 ppm) .
  • MS : Molecular ion peaks (e.g., m/z 379 for 3a) confirm stability under EI conditions .

Thermal Stability

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 3i, nitro-substituted) exhibit higher melting points (244–245°C) due to increased rigidity , whereas alkyl-substituted analogues (e.g., 3g) melt at 183–185°C .

Biological Activity

3-Methylimidazo[1,5-a]pyrazine-8(7H)-thione (C7H8N4S) is a heterocyclic compound characterized by a fused imidazo and pyrazine ring structure, with a thione functional group. Its unique arrangement of nitrogen and sulfur atoms contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione is C7H8N4S. The compound exhibits notable chemical reactivity due to the electron-rich nature of the nitrogen atoms in its structure. Key properties include:

  • Molecular Weight : 164.23 g/mol
  • Density : 1.24 g/cm³
  • LogP : 1.03770 (indicating moderate lipophilicity)

The biological activity of 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione primarily involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This property is crucial in understanding its potential as a therapeutic agent.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, related compounds have shown significant inhibitory effects on proliferation in human leukemia cell lines with IC50 values in the nanomolar range .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, indicating potential use in treating infections. This is particularly relevant given the increasing resistance to conventional antibiotics.
  • Mutagenicity : Similar compounds within the imidazo family have been evaluated for mutagenic potential, suggesting that while they may have therapeutic benefits, they could also pose risks associated with DNA damage and carcinogenicity .

Case Studies and Research Findings

Several studies have explored the biological effects and applications of 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione:

  • Anticancer Studies :
    • A study on related compounds indicated that modifications in the imidazo structure could enhance potency against specific cancer types. For instance, a derivative exhibited an IC50 value of 33 nM against BRD4-inhibitory activity in HL-60 leukemia cells .
  • Antimicrobial Evaluations :
    • Research demonstrated that various derivatives of imidazo compounds showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were often lower than those of standard antibiotics, showcasing their potential as novel antimicrobial agents .
  • Mutagenicity Assessment :
    • Investigations into the mutagenic effects of similar compounds highlighted concerns regarding their safety profile in long-term use. It was found that certain derivatives could induce mutations in bacterial assays, necessitating further studies on their safety for human consumption or therapeutic use .

Comparative Analysis with Related Compounds

The table below summarizes key structural features and biological activities of 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Methylimidazo[1,2-a]pyridine Imidazole and pyridine fused ringHigher mutagenicity compared to thiones
2-Amino-3-methylpyrazine Pyrazine ring with amino substituentExhibits different biological profiles
6-Bromo-3-methylimidazo[1,2-a]pyridine Bromo substituent on imidazole ringEnhanced reactivity
2-Mercaptoquinazoline Thiol group instead of thioneDifferent reactivity patterns

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